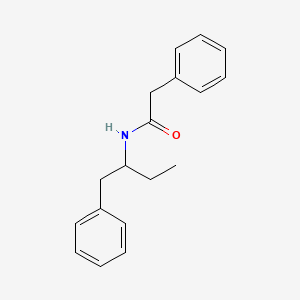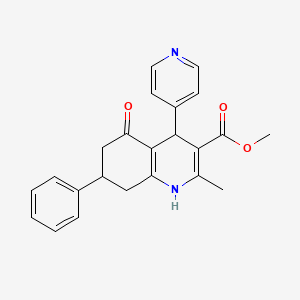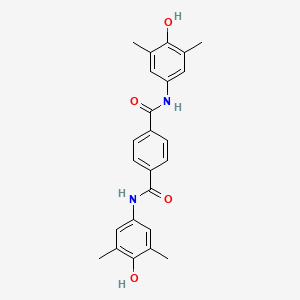
2-phenyl-N-(1-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-(1-phenylbutan-2-yl)acetamide is an organic compound with the molecular formula C18H19NO It is a member of the acetamide family, characterized by the presence of an acetamide group (-CONH2) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-phenylbutan-2-yl)acetamide typically involves the reaction of 1-phenylbutan-2-amine with phenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KM
Properties
IUPAC Name |
2-phenyl-N-(1-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-17(13-15-9-5-3-6-10-15)19-18(20)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMKBUQTHXTGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]acetamide](/img/structure/B5152622.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)
![1,8-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5152639.png)
![2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide](/img/structure/B5152646.png)
![4-[[N-(benzenesulfonyl)-4-methoxyanilino]methyl]-N-cyclohexylbenzamide](/img/structure/B5152652.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5152654.png)
![Azepan-1-yl-[1,4-bis(benzenesulfonyl)piperazin-2-yl]methanone](/img/structure/B5152660.png)
![2-Methylpropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5152687.png)
